

# The Natural Production of Avilamycin by *Streptomyces viridochromogenes*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avilamycin*

Cat. No.: B193671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Avilamycin**, a complex orthosomycin antibiotic produced by the Gram-positive soil bacterium *Streptomyces viridochromogenes*, is a potent inhibitor of bacterial protein synthesis with significant applications in veterinary medicine. This in-depth technical guide provides a comprehensive overview of the natural production of **avilamycin**, focusing on its biosynthesis, regulatory mechanisms, and methods for production enhancement. This document details the genetic architecture of the **avilamycin** biosynthetic gene cluster, the influence of nutritional factors on antibiotic yield, and protocols for fermentation, quantification, and genetic manipulation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the intricate processes governing **avilamycin** production.

## Introduction

*Streptomyces viridochromogenes* is a notable producer of **avilamycin**, an antibiotic that functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.<sup>[1]</sup> The **avilamycin** complex consists of several related compounds, with **avilamycin A** being the most biologically active component.<sup>[2]</sup> Understanding the molecular basis of **avilamycin** production

is crucial for the rational design of strain improvement strategies and the potential generation of novel antibiotic derivatives. This guide serves as a technical resource for professionals engaged in natural product research, antibiotic development, and microbial engineering.

## The Avilamycin Biosynthetic Gene Cluster

The biosynthesis of **avilamycin** is governed by a large and complex gene cluster within the *Streptomyces viridochromogenes* chromosome. This cluster harbors the genes responsible for the synthesis of the two main moieties of the **avilamycin** molecule: a dichloroisoeverninic acid core and a complex heptasaccharide chain.<sup>[3]</sup>

## Genetic Organization

The **avilamycin** biosynthetic gene cluster spans a significant portion of the bacterial chromosome and contains genes encoding enzymes for precursor biosynthesis, assembly of the polyketide and sugar components, tailoring reactions, regulation, and self-resistance. Key genes and their putative functions are essential for understanding and manipulating **avilamycin** production.

## Regulation of Avilamycin Biosynthesis

The production of **avilamycin** is tightly regulated at the transcriptional level, influenced by both pathway-specific regulatory proteins and global nutritional signals.

## Pathway-Specific Regulators

The **avilamycin** gene cluster contains dedicated regulatory genes that control the expression of the biosynthetic genes. Notably, two transcriptional activators, AviC1 and AviC2, have been identified as positive regulators of **avilamycin** production.<sup>[4]</sup> Their presence is crucial for the initiation of **avilamycin** biosynthesis.

## Nutritional Effects

The biosynthesis of secondary metabolites like **avilamycin** is often sensitive to the availability of primary nutrients. Key nutritional factors influencing **avilamycin** production include:

- Carbon Source: Glucose concentration plays a critical role. While a certain level of glucose is necessary for growth and as a precursor, high concentrations can be inhibitory to

**avilamycin** biosynthesis.

- Nitrogen Source: The availability and type of nitrogen source can significantly impact antibiotic yield.
- Phosphate: Inorganic phosphate is another crucial factor, with optimal concentrations required for efficient production.

The interplay of these nutritional signals likely integrates into a complex regulatory network that governs the metabolic switch from primary growth to secondary metabolite production.

## Quantitative Data on Avilamycin Production

The yield of **avilamycin** can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of production levels.

Table 1: **Avilamycin** Production in Wild-Type and Mutant Strains of *S. viridochromogenes*

| Strain         | Genotype/Modification     | Avilamycin Yield (mg/L)                           | Fold Increase vs. Wild-Type | Reference |
|----------------|---------------------------|---------------------------------------------------|-----------------------------|-----------|
| Wild-Type (WT) | -                         | Value not explicitly stated in provided abstracts | -                           | [5]       |
| Z-6            | Mutagenesis (UV and ARTP) | 29.31                                             | 1.58                        | [5]       |
| A-9            | Mutagenesis (UV and ARTP) | 36.84                                             | 1.98                        | [5]       |
| F-23           | Mutagenesis (UV and ARTP) | 45.73                                             | 2.46                        | [5]       |

Table 2: **Avilamycin** Production in a Fermentation Broth

| Strain      | Fermentation Scale | Avilamycin Content<br>( $\mu$ g/mL) | Reference           |
|-------------|--------------------|-------------------------------------|---------------------|
| MCCC1A01659 | Fermentation Tank  | 3000 - 7000                         | <a href="#">[6]</a> |

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, quantification, and genetic manipulation of **avilamycin** in *S. viridochromogenes*.

### Fermentation Protocol for Avilamycin Production

This protocol is based on information from a patent describing a method for fermentative production of **avilamycin**.[\[7\]](#)

#### 1. Slant Medium Preparation and Inoculation:

- Composition (g/L): W-Gum 20.0, KNO<sub>3</sub> 1.0, K<sub>2</sub>HPO<sub>4</sub> 0.5, CaCl<sub>2</sub> 2.0, Agar 30.0.
- pH: 7.0-7.2.
- Procedure: Prepare the medium, sterilize, and create slants. Inoculate with *S. viridochromogenes* spores and incubate at 28°C for 6-8 days until sporulation is observed.

#### 2. Seed Culture Preparation:

- Seed Medium Composition (g/L): Soybean cake powder 15.0, Yeast powder 25.0, Glucose 5.0, Dextrin 20.0, CaCl<sub>2</sub> 2.0, CaCO<sub>3</sub> 1.0.
- pH: 7.0-7.2.
- Procedure: Inoculate the seed medium with spores from the slant. Incubate at 28°C with shaking (150-200 rpm) for 24-36 hours.

#### 3. Fermentation:

- Fermentation Medium Composition (g/L): W-Gum 40.0, Glucose 20.0, Soybean cake powder 10.0, CaCl<sub>2</sub> 2.0, CaCO<sub>3</sub> 4.0, NaCl 1.0.

- pH: 7.2-7.4.
- Procedure: Inoculate the fermentation medium with 5% (v/v) of the seed culture. Ferment at 27.5-28.5°C for 200-240 hours. Maintain aeration (0.5-1.1 vvm) and agitation (80-150 rpm).

## Quantification of Avilamycin by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on several published methods for the analysis of **avilamycin**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

### 1. Sample Preparation (from fermentation broth):

- Centrifuge the fermentation broth to separate the mycelium and supernatant.
- Extract the mycelium with methanol or acetone.
- Combine the supernatant and the mycelial extract.
- Perform solid-phase extraction (SPE) for cleanup if necessary.

### 2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., Agilent SB-Aq, 250×4.6 mm, 5 µm).[\[9\]](#)
- Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is commonly used.[\[9\]](#)[\[11\]](#)
- Flow Rate: Approximately 0.5-1.0 mL/min.[\[9\]](#)[\[11\]](#)
- Detection: UV detection at 295 nm.[\[9\]](#)[\[11\]](#)
- Column Temperature: 30°C.[\[9\]](#)
- Injection Volume: 35-50 µL.[\[9\]](#)[\[11\]](#)

### 3. Quantification:

- Prepare a standard curve using a certified **avilamycin** reference standard.
- Calculate the concentration of **avilamycin** in the samples by comparing their peak areas to the standard curve.

## Gene Knockout in *S. viridochromogenes* using CRISPR/Cas9

This is a generalized protocol for CRISPR/Cas9-mediated gene editing in Streptomyces, which can be adapted for *S. viridochromogenes*. It is based on established methods for other Streptomyces species.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

### 1. Design and Construction of the CRISPR/Cas9 Plasmid:

- Design a specific guide RNA (gRNA) targeting the gene of interest.
- Synthesize and clone the gRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).
- Design and clone homology arms (typically ~1-2 kb) flanking the target gene into the same vector for homology-directed repair.

### 2. Transformation into *E. coli* and Conjugation into *S. viridochromogenes*:

- Transform the constructed CRISPR/Cas9 plasmid into a methylation-deficient *E. coli* strain (e.g., ET12567/pUZ8002).
- Perform intergeneric conjugation between the *E. coli* donor strain and *S. viridochromogenes* recipient spores on a suitable agar medium (e.g., MS agar).
- Select for exconjugants using an appropriate antibiotic resistance marker present on the CRISPR/Cas9 plasmid.

### 3. Screening and Verification of Mutants:

- Isolate individual exconjugant colonies and screen for the desired gene deletion by colony PCR using primers flanking the target gene.

- Confirm the gene knockout by Sanger sequencing of the PCR product.
- Cure the CRISPR/Cas9 plasmid from the confirmed mutant strain by passaging it on non-selective medium.

## Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of **avilamycin** production and analysis.



[Click to download full resolution via product page](#)

Caption: Regulatory cascade for **avilamycin** biosynthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for **avilamycin** fermentation.



[Click to download full resolution via product page](#)

Caption: Workflow for gene knockout in *S. viridochromogenes*.

## Conclusion

The natural production of **avilamycin** by *Streptomyces viridochromogenes* is a complex, multi-faceted process involving a large biosynthetic gene cluster and intricate regulatory networks. This technical guide has provided a comprehensive overview of the current understanding of **avilamycin** biosynthesis, its regulation by both specific and global factors, and detailed protocols for its production, analysis, and genetic manipulation. The provided quantitative data and visual diagrams serve as valuable resources for researchers aiming to optimize **avilamycin** yields, elucidate its biosynthetic pathway further, and engineer the production of novel, potentially more potent antibiotic derivatives. Continued research in this area holds significant promise for advancing our capabilities in antibiotic drug development and combating antimicrobial resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [fao.org](http://fao.org) [fao.org]
- 3. Biosynthesis of the orthosomycin antibiotic avilamycin A: deductions from the molecular analysis of the avi biosynthetic gene cluster of *Streptomyces viridochromogenes* Tü57 and production of new antibiotics - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Avilamycin production enhancement by mutagenesis and fermentation optimization in *Streptomyces viridochromogenes* - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. CN104543413A - Preparation method for avilamycin premix - Google Patents [[patents.google.com](http://patents.google.com)]
- 7. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [[patents.google.com](http://patents.google.com)]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. CN109932459A - A kind of method of avilamycin in quantitative detection chicken alimentary canal - Google Patents [[patents.google.com](http://patents.google.com)]

- 10. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of avilamycin A and B in pig faeces by solid phase extraction and reverse-phase HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 13. researchgate.net [researchgate.net]
- 14. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 15. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Natural Production of Avilamycin by Streptomyces viridochromogenes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193671#natural-production-of-avilamycin-by-streptomyces-viridochromogenes>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

